

Immunogenicity of the KRAS G12D Neoantigen Gadgvgksal in Cancer Models: A Technical Guide

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Compound of Interest

Compound Name: *Gadgvgksal*

Cat. No.: *B12407312*

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Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12D mutation being a prevalent driver of tumorigenesis in pancreatic, colorectal, and lung cancers. This mutation results in a glycine to aspartic acid substitution at codon 12, creating a neoantigen that can be recognized by the immune system. The 10-mer peptide, **Gadgvgksal**, is a key neoantigen derived from the KRAS G12D mutation, presented by the Human Leukocyte Antigen (HLA) class I molecule HLA-C*08:02. This technical guide provides an in-depth overview of the immunogenicity of the **Gadgvgksal** peptide in preclinical cancer models, focusing on quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

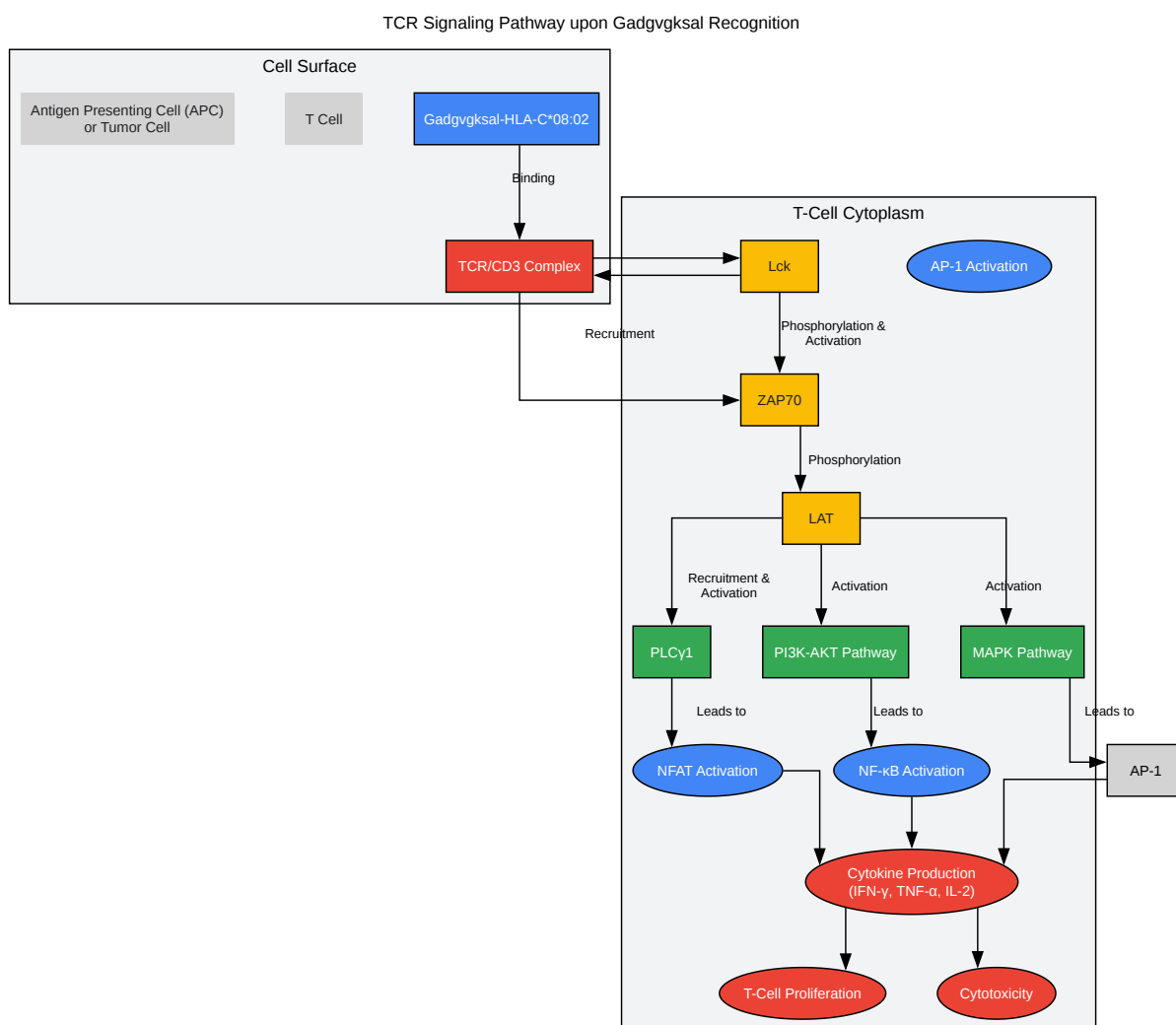
Mechanism of Immunogenicity

The immunogenicity of the **Gadgvgksal** peptide is rooted in its specific presentation by HLA-C08:02 and subsequent recognition by T-cell receptors (TCRs). The G12D mutation introduces an aspartic acid at position 3 of the peptide (p3), which acts as a crucial anchor residue for binding to the HLA-C08:02 molecule. This interaction is significantly stronger than the binding of the wild-type peptide, which has a glycine at the same position. This preferential binding and

presentation of the mutant peptide on the surface of cancer cells allows for its recognition by specific CD8+ T cells, initiating an anti-tumor immune response.

T-Cell Receptor (TCR) Signaling Pathway

Upon recognition of the **Gadgvgksal**-HLA-C*08:02 complex, the T-cell receptor initiates a signaling cascade that leads to T-cell activation, proliferation, and effector functions. The key steps in this pathway are illustrated below.



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TCR signaling cascade upon peptide recognition.

Quantitative Data on Immunogenicity

While a consolidated public dataset for the immunogenicity of the **Gadgvgksal** peptide is not readily available, the following table represents illustrative data synthesized from studies on similar KRAS G12D neoantigens. These values are intended to provide a representative overview of the expected immunogenic potential.

Assay	Parameter Measured	Illustrative Result	Reference/Method
IFN- γ ELISpot	Spot-Forming Cells (SFCs) per 10^6 splenocytes	250 - 500 SFCs	In vitro stimulation of splenocytes from vaccinated mice with Gadgvgsal peptide.
Intracellular Cytokine Staining (ICS) - Flow Cytometry	% of CD8+ T cells producing IFN- γ	2 - 5%	In vitro restimulation of T cells from vaccinated mice with Gadgvgsal peptide.
T-Cell Proliferation Assay	Stimulation Index (SI)	5 - 10	[3H]-thymidine incorporation or CFSE dilution assay of T cells co-cultured with Gadgvgsal-pulsed APCs. [1]
In Vivo Tumor Challenge	Tumor Growth Inhibition	60 - 80%	Measurement of tumor volume in vaccinated mice challenged with KRAS G12D-expressing tumor cells (e.g., CT26). [2] [3]
TCR-pMHC Binding Affinity (SPR)	Dissociation Constant (K_D)	1 - 10 μ M	Surface Plasmon Resonance analysis of recombinant TCR and Gadgvgsal-HLA-C*08:02 complex.
Cytotoxicity Assay	% Specific Lysis	40 - 60% at 20:1 E:T ratio	Chromium-51 release assay using Gadgvgsal-pulsed target cells and peptide-specific T cells.

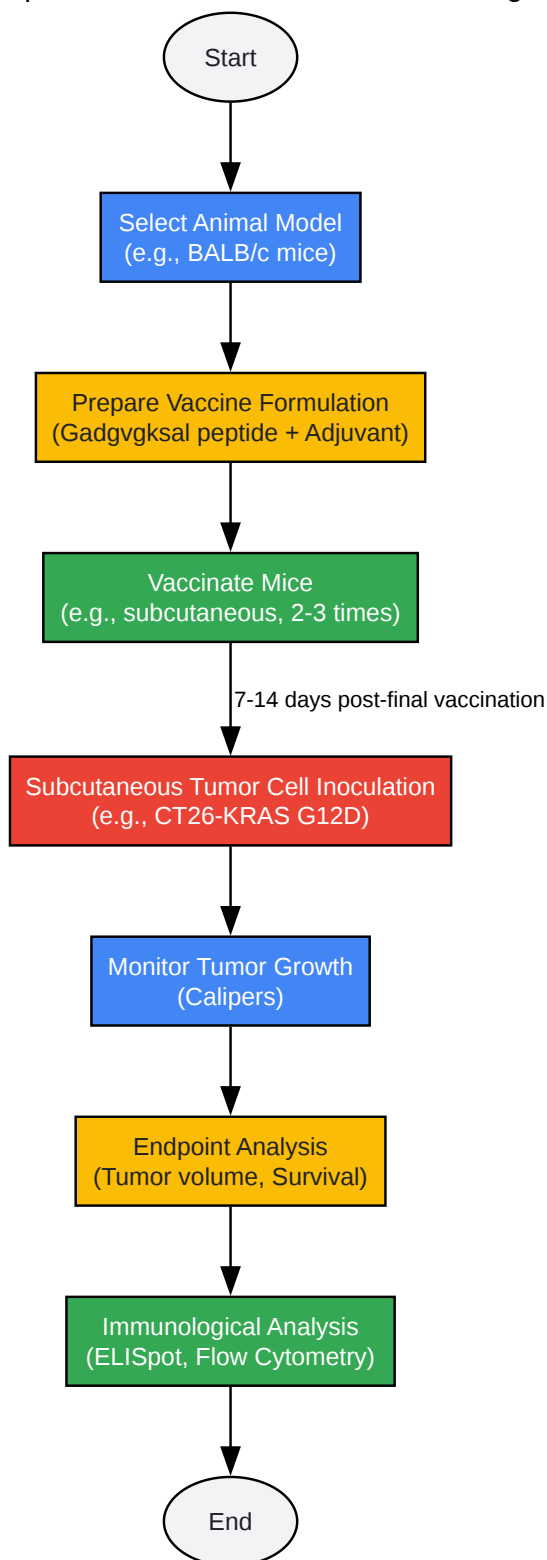
Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the immunogenicity of the **Gadgvgksal** peptide.

In Vivo Peptide Vaccination and Tumor Challenge

This protocol outlines a typical preclinical experiment to evaluate the in vivo efficacy of a **Gadgvgksal**-based cancer vaccine.

In Vivo Peptide Vaccination and Tumor Challenge Workflow

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Workflow for in vivo vaccine efficacy testing.

Materials:

- 6-8 week old female BALB/c mice
- **Gadgvgksal** peptide (synthesized, >95% purity)
- Adjuvant (e.g., Poly(I:C) or a toll-like receptor agonist)
- CT26 colorectal carcinoma cell line engineered to express KRAS G12D
- Sterile PBS and cell culture medium
- Syringes and needles
- Calipers

Procedure:

- Vaccine Preparation: Dissolve the **Gadgvgksal** peptide in sterile DMSO and then dilute in sterile PBS to the desired concentration (e.g., 1 mg/mL). Mix the peptide solution with the adjuvant according to the manufacturer's instructions. A common dose is 50-100 µg of peptide per mouse.[4]
- Vaccination Schedule: Vaccinate mice subcutaneously (s.c.) at the base of the tail with 100 µL of the vaccine formulation. Repeat the vaccination two more times at weekly intervals (Day 0, 7, 14).[2]
- Tumor Challenge: Seven to fourteen days after the final vaccination, challenge the mice by s.c. injection of 2×10^5 CT26-KRAS G12D cells in 100 µL of sterile PBS into the right flank.
- Tumor Growth Monitoring: Measure tumor size every 2-3 days using calipers. Tumor volume can be calculated using the formula: $(\text{length} \times \text{width}^2) / 2$.
- Endpoint Analysis: Euthanize mice when tumors reach a predetermined size (e.g., 1500 mm³) or show signs of ulceration or morbidity. Record survival data.
- Immunological Analysis: At the endpoint, harvest spleens and/or tumor-infiltrating lymphocytes for ex vivo immunological assays such as IFN-γ ELISpot or intracellular

cytokine staining to assess the peptide-specific T-cell response.

IFN- γ ELISpot Assay

This assay quantifies the number of **Gadgvgksal**-specific T cells that secrete IFN- γ upon restimulation.

Materials:

- ELISpot plate pre-coated with anti-IFN- γ capture antibody
- Splenocytes from vaccinated or control mice
- **Gadgvgksal** peptide
- RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics
- Recombinant murine IL-2
- Biotinylated anti-IFN- γ detection antibody
- Streptavidin-alkaline phosphatase (AP) or horseradish peroxidase (HRP)
- Substrate for AP (e.g., BCIP/NBT) or HRP (e.g., AEC)
- ELISpot plate reader

Procedure:

- Cell Preparation: Prepare a single-cell suspension of splenocytes from immunized and control mice.
- Plate Seeding: Add 2×10^5 splenocytes per well to the pre-coated ELISpot plate.
- Stimulation: Add **Gadgvgksal** peptide to the wells at a final concentration of 10 $\mu\text{g/mL}$. Include a negative control (no peptide) and a positive control (e.g., Concanavalin A).
- Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO₂.

- Detection: Wash the plate to remove cells. Add the biotinylated detection antibody and incubate for 2 hours at room temperature.
- Enzyme Conjugation: Wash the plate and add streptavidin-AP or -HRP. Incubate for 1 hour at room temperature.
- Spot Development: Wash the plate and add the substrate. Monitor for the development of spots.
- Analysis: Stop the reaction by washing with water. Allow the plate to dry and count the spots using an ELISpot reader.

Chromium-51 Release Cytotoxicity Assay

This assay measures the ability of **Gadgvgsal**-specific cytotoxic T lymphocytes (CTLs) to kill target cells presenting the peptide.

Materials:

- Effector cells: **Gadgvgsal**-specific CTLs generated in vitro or isolated from vaccinated mice.
- Target cells: A suitable cell line (e.g., P815 or a CT26 line that does not express the G12D mutation) that can be pulsed with the peptide.
- **Gadgvgsal** peptide
- Chromium-51 (51Cr)
- 96-well V-bottom plate
- Gamma counter

Procedure:

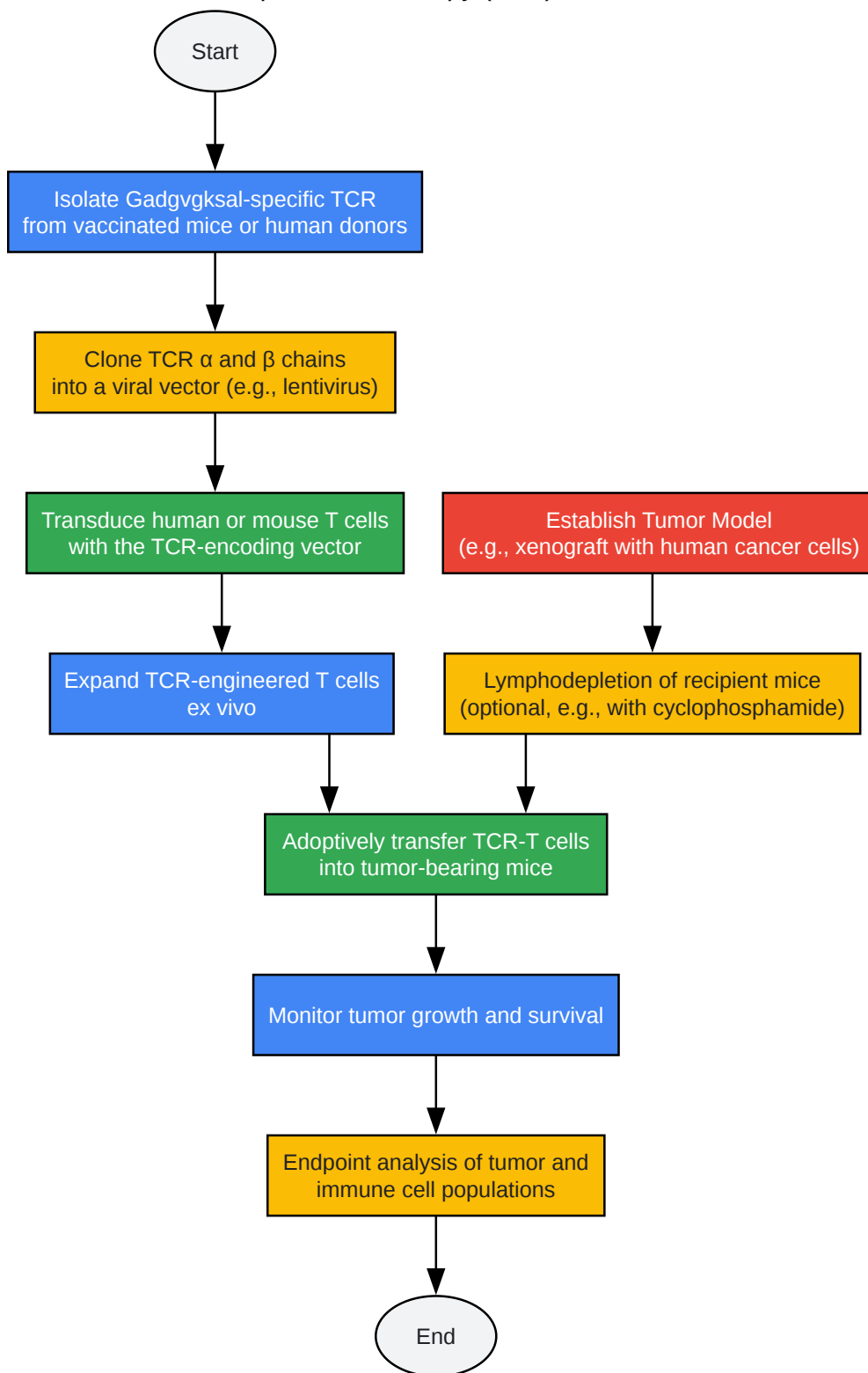
- Target Cell Labeling: Incubate target cells with 51Cr for 1-2 hours at 37°C. Wash the cells thoroughly to remove unincorporated 51Cr.

- **Peptide Pulsing:** Resuspend the labeled target cells in medium containing 10 µg/mL of **Gadgvgksal** peptide and incubate for 1 hour at 37°C. Wash to remove excess peptide.
- **Co-culture:** Plate the labeled and pulsed target cells in a 96-well plate. Add effector cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
- **Incubation:** Incubate the plate for 4-6 hours at 37°C.
- **Supernatant Collection:** Centrifuge the plate and collect the supernatant from each well.
- **Radioactivity Measurement:** Measure the radioactivity in the supernatant using a gamma counter.
- **Calculation of Specific Lysis:**
 - **Spontaneous release:** Radioactivity from target cells incubated with medium alone.
 - **Maximum release:** Radioactivity from target cells lysed with detergent.
 - **% Specific Lysis** = $[(\text{Experimental release} - \text{Spontaneous release}) / (\text{Maximum release} - \text{Spontaneous release})] \times 100$

Adoptive Cell Therapy Workflow

Adoptive cell therapy (ACT) using T cells engineered to express a TCR specific for **Gadgvgksal** is a promising therapeutic strategy. The general workflow for preclinical evaluation of this approach is outlined below.

Adoptive Cell Therapy (ACT) Workflow

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Preclinical workflow for adoptive cell therapy.

Conclusion

The **Gadgvgksal** peptide, a neoantigen derived from the common KRAS G12D mutation, represents a highly promising target for cancer immunotherapy. Its preferential presentation by HLA-C*08:02 allows for specific recognition by CD8+ T cells, leading to a potent anti-tumor immune response. This technical guide has provided an overview of the mechanisms of its immunogenicity, illustrative quantitative data, detailed experimental protocols for its evaluation, and workflows for vaccine and adoptive cell therapy development. Further research and clinical translation of therapies targeting this neoantigen hold the potential to significantly improve outcomes for patients with KRAS G12D-driven cancers.

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